molecular formula C18H16Cl2N2O3 B11088251 3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

Cat. No.: B11088251
M. Wt: 379.2 g/mol
InChI Key: PTEBHKORBFHWTP-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is a synthetic organic compound with a molecular formula of C18H16Cl2N2O3. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of dichloro, cyano, and diethoxy groups in its structure makes it a compound of interest for researchers due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-cyano-4,5-diethoxyaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the benzene ring can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichloro groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ethoxy groups may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is unique due to the presence of both cyano and diethoxy groups, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

3,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

InChI

InChI=1S/C18H16Cl2N2O3/c1-3-24-16-8-12(10-21)15(9-17(16)25-4-2)22-18(23)11-5-6-13(19)14(20)7-11/h5-9H,3-4H2,1-2H3,(H,22,23)

InChI Key

PTEBHKORBFHWTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC

Origin of Product

United States

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